Cas no 2171877-14-6 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid
- EN300-1509888
- 2171877-14-6
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid
-
- インチ: 1S/C27H24N2O6/c30-25(29-24-15-34-13-23(24)26(31)32)16-9-11-17(12-10-16)28-27(33)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: CUPYKYUCWZNXHL-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)O)C(C1)NC(C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 472.16343649g/mol
- どういたいしつりょう: 472.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 760
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509888-5000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509888-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1509888-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1509888-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1509888-10000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509888-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1509888-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1509888-50mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509888-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509888-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]oxolane-3-carboxylic acid |
2171877-14-6 | 1000mg |
$3368.0 | 2023-09-27 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acidに関する追加情報
Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid (CAS No. 2171877-14-6)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid, with the CAS number 2171877-14-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzamidooxolane core. These features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptidomimetics and other therapeutic agents.
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild basic conditions, making it an essential tool for the controlled synthesis of peptides and peptidomimetics. The presence of this group in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid allows for precise manipulation and functionalization, enabling chemists to design and synthesize complex molecular architectures with high efficiency and purity.
The benzamidooxolane core of this compound is another key structural element that contributes to its biological activity. Oxolanes, or 2,5-dioxo-pyrrolidines, are known for their ability to mimic the structure and function of amino acids, particularly those involved in protein-protein interactions. This property makes them valuable building blocks in the design of peptidomimetics, which are synthetic compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability.
Recent studies have highlighted the potential applications of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by selectively inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that these compounds could be developed into novel anti-inflammatory drugs for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
In another study, researchers at the University of California, San Francisco, explored the use of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid derivatives as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction, cell cycle regulation, and apoptosis. By disrupting specific PPIs, these compounds can modulate cellular functions and potentially treat diseases associated with aberrant PPIs. The study identified several derivatives with high affinity for target proteins involved in cancer signaling pathways, opening up new avenues for cancer therapy.
The synthetic versatility of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By leveraging high-throughput screening techniques, researchers can efficiently identify promising candidates from a diverse pool of derivatives, accelerating the drug discovery process.
In addition to its therapeutic potential, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid has also found applications in diagnostic imaging. The Fmoc group can be modified to incorporate radiolabels or fluorescent tags, allowing for non-invasive monitoring of disease progression or treatment response. For example, a recent study published in Bioconjugate Chemistry demonstrated that radiolabeled derivatives of this compound could be used to image specific biomarkers associated with neurodegenerative diseases such as Alzheimer's disease.
The safety profile of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid is another important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, further investigations are needed to fully characterize its pharmacokinetic properties and potential side effects.
In conclusion, 4-4-{(9H-fluoren-9-yloxycarbonyl)amino}benzamido oxolane 3-carboxylic acid (CAS No. 2171877-14)-6 is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
2171877-14-6 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidooxolane-3-carboxylic acid) 関連製品
- 2171439-84-0((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid)
- 1804484-84-1(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine)
- 1806860-37-6(Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate)
- 2060050-92-0(5-fluorothieno2,3-bpyridine-2-carbaldehyde)
- 2044283-93-2(2,2′-(Ethylenedioxy)diethylammonium diiodide)
- 2137605-01-5(Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(2-propen-1-yl)-)
- 1285535-64-9(N'-(1E)-(2-hydroxyphenyl)methylidene-3-4-(propan-2-yloxy)phenyl-1H-pyrazole-5-carbohydrazide)
- 1005305-32-7(N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide)
- 330677-93-5(N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)
- 150332-88-0(1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-)


